molecular formula C7H6ClNO2 B13627917 (Pyridin-2-yl)methyl chloroformate

(Pyridin-2-yl)methyl chloroformate

Cat. No.: B13627917
M. Wt: 171.58 g/mol
InChI Key: SKTXQJHMXJWBHM-UHFFFAOYSA-N
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Description

(Pyridin-2-yl)methyl chloroformate: is an organic compound that belongs to the class of chloroformates. It is characterized by the presence of a pyridine ring attached to a methyl chloroformate group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-2-yl)methyl chloroformate typically involves the reaction of pyridine-2-methanol with phosgene or its derivatives. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyridine-2-methanol+Phosgene(Pyridin-2-yl)methyl chloroformate+HCl\text{Pyridine-2-methanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Pyridine-2-methanol+Phosgene→(Pyridin-2-yl)methyl chloroformate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where phosgene is introduced into a solution of pyridine-2-methanol under controlled conditions. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (Pyridin-2-yl)methyl chloroformate can undergo nucleophilic substitution reactions where the chloroformate group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form pyridine-2-methanol and carbon dioxide.

    Reduction: This compound can be reduced to form pyridine-2-methanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Substitution: Various esters, carbamates, and thiocarbamates.

    Hydrolysis: Pyridine-2-methanol.

    Reduction: Pyridine-2-methanol.

Scientific Research Applications

Chemistry: (Pyridin-2-yl)methyl chloroformate is used as a reagent in organic synthesis to introduce the pyridine-2-ylmethyl group into molecules. It is also used in the synthesis of heterocyclic compounds and as a protecting group for amines and alcohols.

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as peptides and proteins. It is also explored for its potential in drug development due to its ability to form stable carbamate linkages.

Industry: This compound finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is used as an intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of (Pyridin-2-yl)methyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of carbamate, ester, or thiocarbamate linkages. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

    Benzyl chloroformate: Similar in structure but with a benzyl group instead of a pyridin-2-yl group.

    Phenyl chloroformate: Contains a phenyl group instead of a pyridin-2-yl group.

    Ethyl chloroformate: Contains an ethyl group instead of a pyridin-2-yl group.

Uniqueness: (Pyridin-2-yl)methyl chloroformate is unique due to the presence of the pyridine ring, which imparts additional reactivity and the ability to participate in coordination chemistry. This makes it more versatile in organic synthesis compared to its analogs.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

pyridin-2-ylmethyl carbonochloridate

InChI

InChI=1S/C7H6ClNO2/c8-7(10)11-5-6-3-1-2-4-9-6/h1-4H,5H2

InChI Key

SKTXQJHMXJWBHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC(=O)Cl

Origin of Product

United States

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